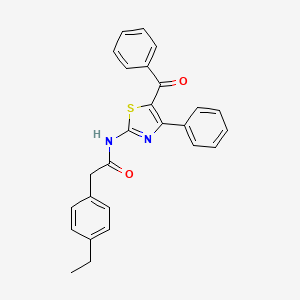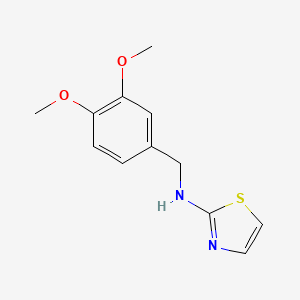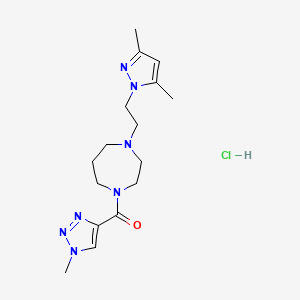
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures often have important biological activities. For example, indole derivatives have diverse biological activities and have been explored for therapeutic possibilities .
Synthesis Analysis
The synthesis of similar compounds often involves techniques such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like oxidative addition and transmetalation .Scientific Research Applications
Synthesis and Biological Activity
Research on derivatives of furan compounds, closely related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, has shown significant biological activity. For instance, a study by Oleshchuk et al. (2019) focused on synthesizing 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives through Claisen condensation reaction, which revealed analgesic and antibacterial activity in the obtained compounds (Oleshchuk et al., 2019).
Pharmacological Evaluation
A study by Kumar et al. (2017) explored the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, showcasing the importance of furan derivatives in developing new pharmacological agents. This study demonstrated significant antidepressant and antianxiety activities in the synthesized compounds (Kumar et al., 2017).
Inhibition of NQO2 for Cancer Chemotherapy
Alnabulsi et al. (2018) researched inhibitors of NQO2 (NRH: quinone oxidoreductase 2) for potential use in cancer chemotherapy. They evaluated novel analogues of non-symmetrical furan amidines, which are potent inhibitors of NQO2, thus highlighting the relevance of furan derivatives in cancer treatment (Alnabulsi et al., 2018).
Catalytic Activity in Cu-Catalyzed Coupling
The study by Bhunia et al. (2017) on N,N'-Bisoxalamides, including N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), demonstrated their effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research indicates the potential of furan derivatives in enhancing catalytic activities in chemical syntheses (Bhunia et al., 2017).
Environmental Implications in Photo-Oxidation
Alvarez et al. (2009) explored the application of furan derivatives in environmental chemistry, specifically in the photo-oxidation of furan and its derivatives. This study has significant implications for understanding atmospheric chemistry and environmental processes (Alvarez et al., 2009).
Mechanism of Action
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-21(28,13-17-8-5-11-29-17)14-22-19(26)20(27)23-15-6-4-7-16(12-15)24-10-3-2-9-18(24)25/h4-8,11-12,28H,2-3,9-10,13-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGPYFLCAYSRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
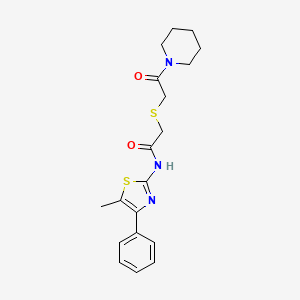
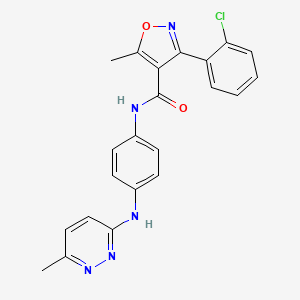



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
